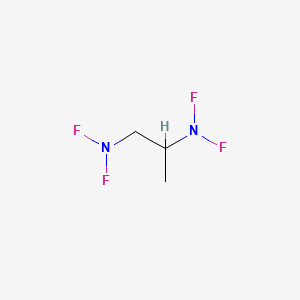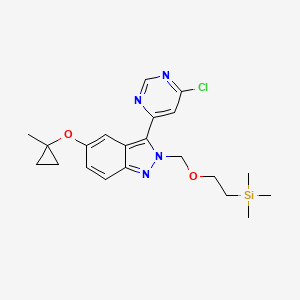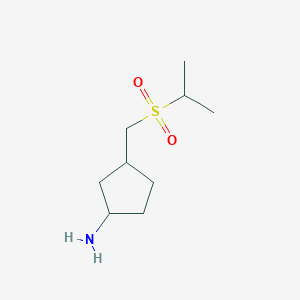
3-((Isopropylsulfonyl)methyl)cyclopentanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((ISOPROPYLSULFONYL)METHYL)CYCLOPENTAN-1-AMINE is an organic compound with a unique structure that includes a cyclopentane ring substituted with an isopropylsulfonylmethyl group and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((ISOPROPYLSULFONYL)METHYL)CYCLOPENTAN-1-AMINE typically involves multiple steps. One common method starts with the cyclopentane ring, which undergoes sulfonylation to introduce the isopropylsulfonyl group. This is followed by the introduction of the amine group through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases and solvents like dichloromethane or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of 3-((ISOPROPYLSULFONYL)METHYL)CYCLOPENTAN-1-AMINE may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-((ISOPROPYLSULFONYL)METHYL)CYCLOPENTAN-1-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amine derivatives.
Applications De Recherche Scientifique
3-((ISOPROPYLSULFONYL)METHYL)CYCLOPENTAN-1-AMINE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-((ISOPROPYLSULFONYL)METHYL)CYCLOPENTAN-1-AMINE involves its interaction with specific molecular targets. The isopropylsulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylcyclopentane: A simpler compound with a cyclopentane ring and a methyl group.
Cyclopentane-1,3-diamine: Contains two amine groups on the cyclopentane ring.
Sulfonimidates: Organosulfur compounds with similar sulfonyl groups.
Uniqueness
3-((ISOPROPYLSULFONYL)METHYL)CYCLOPENTAN-1-AMINE is unique due to the combination of its isopropylsulfonyl and amine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H19NO2S |
|---|---|
Poids moléculaire |
205.32 g/mol |
Nom IUPAC |
3-(propan-2-ylsulfonylmethyl)cyclopentan-1-amine |
InChI |
InChI=1S/C9H19NO2S/c1-7(2)13(11,12)6-8-3-4-9(10)5-8/h7-9H,3-6,10H2,1-2H3 |
Clé InChI |
NVROWTBHVBGPRX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S(=O)(=O)CC1CCC(C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)-5-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyridine-3-carboxylic acid](/img/structure/B15293657.png)


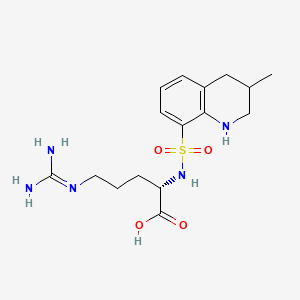
![2-{Imidazo[1,2-a]pyridin-5-yl}ethan-1-amine](/img/structure/B15293681.png)
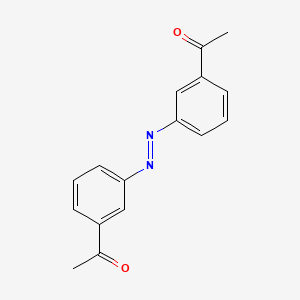
![(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B15293688.png)
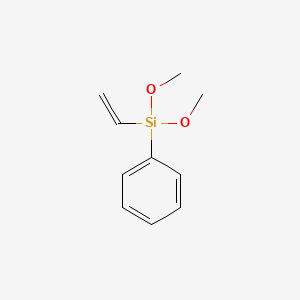
![N-[(3beta,7alpha,12alpha)-7,12-Dihydroxy-24-oxo-3-(sulfooxy)chol-5-en-24-yl]glycine Disodium Salt](/img/structure/B15293694.png)
![1,3-Dihydrospiro[indene-2,2'-morpholine]](/img/structure/B15293699.png)

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15293709.png)
